molecular formula C12H9NO4 B7867060 3-(2-Nitrophenoxy)phenol CAS No. 74683-21-9

3-(2-Nitrophenoxy)phenol

Cat. No.: B7867060
CAS No.: 74683-21-9
M. Wt: 231.20 g/mol
InChI Key: RQEKVVMGRXBZPZ-UHFFFAOYSA-N
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Description

3-(2-Nitrophenoxy)phenol is an organic compound with the molecular formula C₁₂H₉NO₄ It is a derivative of phenol, characterized by the presence of a nitro group (NO₂) attached to the phenoxy ring

Scientific Research Applications

3-(2-Nitrophenoxy)phenol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitrophenoxy)phenol typically involves the reaction of 2-nitrophenol with phenol under specific conditions. One common method includes the use of pyridine hydrochloride as a catalyst. The reaction mixture is heated to a temperature range of 160°C to 170°C to form a homogeneous solution, which is then further heated to 195°C to 205°C with continuous stirring for about one hour . After cooling, the reaction mixture is diluted with water and extracted to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Nitrophenoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The phenolic hydroxyl group can participate in reduction reactions.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-(2-Aminophenoxy)phenol.

    Reduction: Formation of 3-(2-Hydroxyphenoxy)phenol.

    Substitution: Various substituted phenoxyphenols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenoxy)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. This interaction can modulate the activity of these targets, leading to the observed biological effects. The exact molecular pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3-Phenoxyphenol
  • 3-(4-Nitrophenoxy)phenol
  • 3-(2-Chlorophenoxy)phenol

Comparison: 3-(2-Nitrophenoxy)phenol is unique due to the presence of the nitro group, which imparts specific chemical and biological properties. Compared to 3-Phenoxyphenol, the nitro group enhances the compound’s reactivity and potential biological activities. Similarly, 3-(4-Nitrophenoxy)phenol and 3-(2-Chlorophenoxy)phenol have different substituents that influence their chemical behavior and applications. The nitro group in this compound makes it particularly suitable for applications requiring high reactivity and specific biological interactions.

Properties

IUPAC Name

3-(2-nitrophenoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEKVVMGRXBZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503542
Record name 3-(2-Nitrophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74683-21-9
Record name 3-(2-Nitrophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 28.8 g of 3-(2-nitrophenoxy)anisole and 68 g of pyridine hydrochloride was heated to 160°-170° C. to prepare a homogeneous solution, which was further heated at 195°-205° C. with stirring for one hour. After cooling, the reaction mixture was diluted with water and extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried and concentrated and the residue was subjected to silica gel and eluted with chloroform to give 23.8 g of the title compound as a light brown oil.
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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